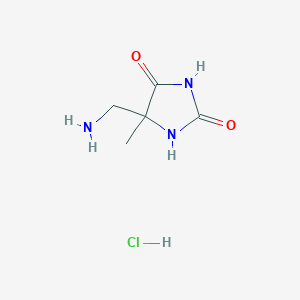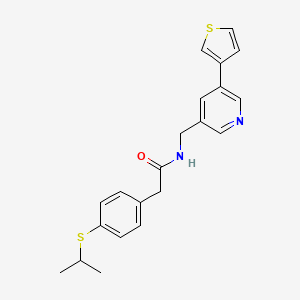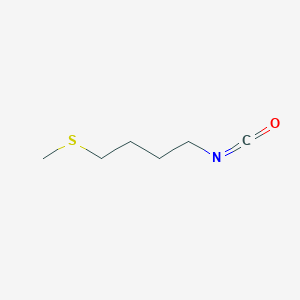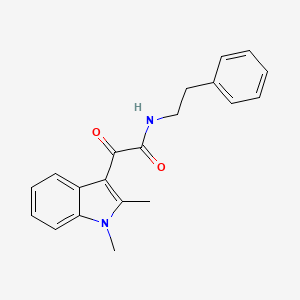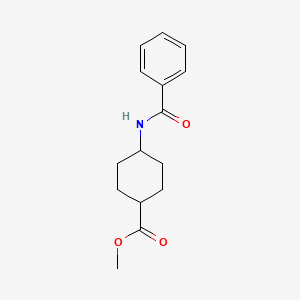
Methyl 4-benzamidocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-benzamidocyclohexane-1-carboxylate” is a chemical compound with the CAS Number: 1461707-81-2 . It has a molecular weight of 261.32 and its molecular formula is C15H19NO3 . It is typically available in powder form .
Physical And Chemical Properties Analysis
“Methyl 4-benzamidocyclohexane-1-carboxylate” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the search results.Applications De Recherche Scientifique
Crystal Structure Analysis
Methyl 4-benzamidocyclohexane-1-carboxylate is studied in the context of crystal structure analysis. For example, the crystal structures of similar compounds, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been determined. These studies focus on the conformation of cyclohexene rings and the analysis of hydrogen bond networks, contributing to a better understanding of molecular interactions and structural properties (Kubicki, Bassyouni, & Codding, 2000).
Organic Synthesis and Catalysis
This compound is relevant in the field of organic synthesis and catalysis. For instance, research has been conducted on the hydrogenation of 4-methylbenzoic acid to 4-methylcyclohexyl carboxylic acids, highlighting the efficiency and selectivity of the process, which could be applied to similar compounds (Z. Bin, 2010).
Nonlinear Optical (NLO) Properties
In recent studies, unsymmetrical acyl thiourea derivatives, including compounds similar to methyl 4-benzamidocyclohexane-1-carboxylate, have been synthesized and analyzed for their third-order nonlinear optical (NLO) properties. These studies contribute to the understanding of the structure-property relationship in NLO materials (Ashfaq et al., 2021).
Pyrolysis and Combustion
Research on the pyrolysis and combustion of methylcyclohexane, a structurally related compound, has been conducted. This work is crucial for understanding the combustion chemistry of larger cycloalkanes and practical fuels, providing insights that could be applicable to methyl 4-benzamidocyclohexane-1-carboxylate (Wang et al., 2014).
Propriétés
IUPAC Name |
methyl 4-benzamidocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-19-15(18)12-7-9-13(10-8-12)16-14(17)11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQKWJRNHCJGAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-bromo-3'H-spiro[cyclobutane-1,1'-isobenzofuran]](/img/structure/B2355593.png)
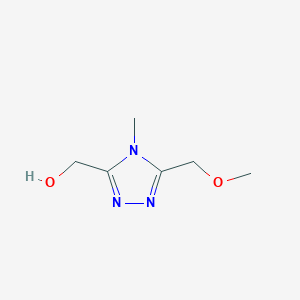

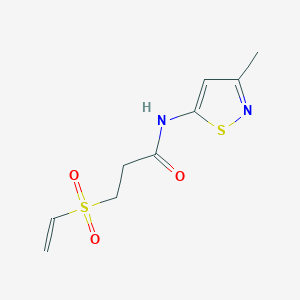
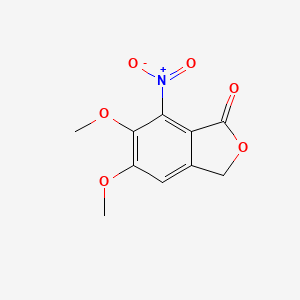
![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2355604.png)
